molecular formula C9H18OSi B082330 1,1-dimethylsilocan-5-one CAS No. 10325-31-2

1,1-dimethylsilocan-5-one

Cat. No.: B082330
CAS No.: 10325-31-2
M. Wt: 170.32 g/mol
InChI Key: IQRKKWHCGORCLF-UHFFFAOYSA-N
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Description

1,1-Dimethylsilocan-5-one is a siloxane-containing heterocyclic compound characterized by a seven-membered ring structure incorporating silicon, oxygen, and a ketone group.

The synthesis of analogous compounds, such as 1-benzyl-1,4-diazepan-5-one, involves ring-closing reactions or substitutions at the nitrogen atoms of heterocyclic precursors . For this compound, a similar synthetic pathway might involve dimethyl substitution on a silocan-5-one backbone, though specific protocols remain undocumented in the reviewed literature.

Properties

CAS No.

10325-31-2

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

1,1-dimethylsilocan-5-one

InChI

InChI=1S/C9H18OSi/c1-11(2)7-3-5-9(10)6-4-8-11/h3-8H2,1-2H3

InChI Key

IQRKKWHCGORCLF-UHFFFAOYSA-N

SMILES

C[Si]1(CCCC(=O)CCC1)C

Canonical SMILES

C[Si]1(CCCC(=O)CCC1)C

Synonyms

1,1-Dimethylsilacyclooctan-5-one

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-dimethylsilocan-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethylchlorosilane with a suitable diene in the presence of a catalyst to form the cyclic silacyclooctane structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1,1-dimethylsilocan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silacyclooctanol derivatives.

    Substitution: this compound can undergo substitution reactions where the silicon atom is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while reduction can produce silacyclooctanol .

Scientific Research Applications

1,1-dimethylsilocan-5-one has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure makes it a valuable intermediate in organosilicon chemistry.

    Biology: Research into silicon-containing compounds has shown potential biological activity, making this compound a candidate for further study in medicinal chemistry.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: In industrial applications, this compound is used in the production of silicone-based materials, which are valued for their durability, flexibility, and resistance to extreme conditions.

Mechanism of Action

The mechanism of action of 1,1-dimethylsilocan-5-one involves its interaction with molecular targets and pathways within a given system. The silicon atom within the compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or potential biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

1-Benzyl-1,4-diazepan-5-one (C₁₂H₁₄N₂O): A nitrogen-containing heterocycle with a benzyl substituent.

1,3-Diazetidin-2-one derivatives : Smaller four-membered rings with dual nitrogen atoms, studied for drug design due to their conformational rigidity and ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Comparative Properties
Compound Molecular Formula Substituents Key Properties/Applications References
1,1-Dimethylsilocan-5-one Not available 1,1-dimethyl Hypothesized: Enhanced lipophilicity, silicon-oxygen backbone for thermal stability Extrapolated
1-Benzyl-1,4-diazepan-5-one C₁₂H₁₄N₂O Benzyl at N1 Pharmaceutical applications (e.g., CNS modulation)
1-Cyclopropyl-1,4-diazepan-5-one Not available Cyclopropyl at N1 Increased ring strain, potential for unique reactivity
1,3-Diazetidin-2-one C₃H₄N₂O Dual nitrogen atoms Drug design (e.g., antimicrobial agents), Lipinski rule compliance critical

Key Observations :

  • Silicon vs. Carbon Backbones : The silicon-oxygen framework in silocan-5-one derivatives may confer greater thermal and chemical stability than purely carbon-based analogues like diazepan-5-ones .
  • Pharmacological Potential: Diazepan-5-one derivatives are well-documented in drug discovery, but siloxane-containing variants (e.g., silocan-5-one) remain underexplored, despite silicon’s emerging role in medicinal chemistry .

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